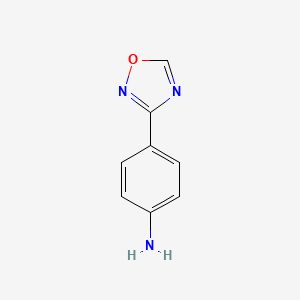

4-(1,2,4-Oxadiazol-3-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUZRMOXECFUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614555 | |

| Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59908-70-2 | |

| Record name | 4-(1,2,4-Oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1,2,4-Oxadiazol-3-yl)aniline (CAS Number 59908-70-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,2,4-Oxadiazol-3-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. The guide covers its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its current and potential applications, particularly in the realm of drug discovery. The content is structured to provide both foundational knowledge and practical insights for researchers working with this molecule and its derivatives. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This moiety is a prominent structural motif in a wide array of biologically active compounds.[1] Its prevalence in medicinal chemistry can be attributed to its favorable properties, including metabolic stability and its ability to act as a bioisostere for amide and ester functional groups.[2] The presence of the 1,2,4-oxadiazole core in a molecule can enhance its pharmacological profile, leading to improved efficacy and pharmacokinetic properties. Consequently, derivatives of 1,2,4-oxadiazole have been extensively investigated for a variety of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[3]

This compound, in particular, combines the 1,2,4-oxadiazole ring with an aniline moiety. The aniline group provides a versatile chemical handle for further structural modifications, making this compound a valuable building block in the synthesis of more complex molecules and chemical libraries for drug screening. This guide will delve into the technical details of this promising compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 59908-70-2 | [2] |

| Molecular Formula | C₈H₇N₃O | [2][4] |

| Molecular Weight | 161.16 g/mol | [2][4] |

| Appearance | Likely a solid at room temperature | [CymitQuimica] |

| Melting Point | Not experimentally determined | |

| Boiling Point | 336.1 ± 44.0 °C (Predicted) | [ChemSrc] |

| Density | 1.276 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble (2.9 g/L at 25 °C) (Calculated) | [2] |

| LogP | 1.90 (Calculated) | [4] |

| InChIKey | KGUZRMOXECFUGA-UHFFFAOYSA-N | [4] |

Note: Some of the physicochemical data are calculated or predicted and should be confirmed experimentally.

Synthesis and Purification

The synthesis of this compound can be achieved through the cyclization of an appropriate precursor. A common and effective method involves the reaction of an amidoxime with a carboxylic acid derivative. The following protocol is a proposed synthetic route based on established methods for the synthesis of similar 1,2,4-oxadiazole-containing compounds.[1]

Proposed Synthetic Pathway

Sources

- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 2. CAS # 59908-70-2, this compound, 4-(1,2,4-Oxadiazol-3-yl)benzenamine - chemBlink [chemblink.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-(1,2,4-oxadiazol-3-yl)Benzenamine | CAS#:59908-70-2 | Chemsrc [chemsrc.com]

Physicochemical properties of 4-(1,2,4-Oxadiazol-3-yl)aniline

An In-depth Technical Guide to 4-(1,2,4-Oxadiazol-3-yl)aniline

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The 1,2,4-oxadiazole motif is a well-regarded bioisostere for amide and ester functionalities, offering enhanced metabolic stability and serving as a key structural component in a variety of biologically active agents.[1][2] This document consolidates critical data on its physicochemical properties, established synthesis protocols, analytical characterization methods, and applications, with a particular focus on its role in drug discovery. It is intended to serve as a vital resource for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. This compound is registered under CAS Number 59908-70-2.[3][4][5] Its molecular structure combines an aniline ring with a 1,2,4-oxadiazole heterocycle, a feature that underpins its utility in medicinal chemistry.

-

IUPAC Name: this compound

-

CAS Number: 59908-70-2[3]

-

InChIKey: KGUZRMOXECFUGA-UHFFFAOYSA-N[6]

-

SMILES: Nc1ccc(-c2ncon2)cc1[6]

Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. The properties of this compound, summarized below, are essential for designing synthetic routes, formulating drug candidates, and understanding its pharmacokinetic profile.

| Property | Value | Source |

| Molecular Weight | 161.161 g/mol | ChemSrc[6] |

| Exact Mass | 161.05900 Da | ChemSrc[6] |

| Solubility | Slightly soluble (2.9 g/L at 25 ºC) (Calculated) | chemBlink[3] |

| Density | 1.276 ± 0.06 g/cm³ (at 20 ºC) (Calculated) | chemBlink[3] |

| LogP (Octanol-Water Partition Coefficient) | 1.90 (Calculated) | ChemSrc[6] |

| Polar Surface Area (PSA) | 64.94 Ų | ChemSrc[6] |

Note: Several of these properties are computationally derived and should be considered as estimated values. Experimental verification is recommended for critical applications.[3]

Synthesis and Methodologies

The synthesis of 3-substituted-1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. The most common and direct approach involves the cyclization of an O-acylamidoxime intermediate. For this compound, this involves the reaction of a 4-aminobenzamidoxime precursor with a suitable one-carbon source, followed by dehydrative cyclization.

The causality behind this experimental design lies in the nucleophilicity of the amidoxime group. The initial acylation occurs on the more nucleophilic oxime oxygen, which, upon heating, facilitates an intramolecular cyclization and dehydration to yield the stable 1,2,4-oxadiazole ring.

Caption: General synthetic workflow for this compound.

Representative Experimental Protocol

This protocol is a representative method adapted from established procedures for analogous 1,2,4-oxadiazole syntheses.[1]

-

Amidoxime Synthesis:

-

To a solution of 4-aminobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting residue by recrystallization to yield 4-aminobenzamidoxime.

-

-

Oxadiazole Formation (Cyclization):

-

Suspend the 4-aminobenzamidoxime (1.0 eq) in triethyl orthoformate (3.0 eq).

-

Heat the mixture to reflux for 3-5 hours. The triethyl orthoformate serves as both the reactant and the solvent.

-

Monitor the formation of the oxadiazole ring by TLC.

-

After the reaction is complete, cool the mixture and evaporate the excess triethyl orthoformate under vacuum.

-

-

Purification:

-

The crude product is purified using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford pure this compound.

-

Analytical Characterization Workflow

Structural verification is paramount. A multi-technique approach ensures the unambiguous identification and purity assessment of the synthesized compound.

Caption: Standard analytical workflow for structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the oxadiazole proton (δ ~8.5-9.0 ppm), two sets of doublets in the aromatic region (δ ~6.7-7.8 ppm) corresponding to the A₂B₂ system of the para-substituted aniline ring, and a broad singlet for the aniline amine protons (NH₂) which may vary in chemical shift depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the two distinct carbons of the oxadiazole ring (δ ~155-170 ppm) and four signals for the aromatic carbons of the aniline ring.

-

FT-IR Spectroscopy: Key infrared absorption bands would confirm the presence of essential functional groups. Expected peaks include N-H stretching vibrations for the primary amine (around 3300-3450 cm⁻¹), C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), and C-O stretching within the ring.[8][9]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (161.16).[6]

Applications in Research and Drug Development

The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, and this compound serves as a versatile building block for accessing more complex molecular architectures.

-

Bioisosterism: The oxadiazole ring is a bioisostere of ester and amide groups, meaning it mimics their size, shape, and electronic properties while offering superior resistance to hydrolytic and metabolic degradation.[1] This property is highly advantageous in drug design for improving pharmacokinetic profiles.

-

Anticancer Research: Derivatives of 1,2,4-oxadiazole are widely explored as potential anticancer agents.[10] A closely related analogue, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, has demonstrated moderate activity against a panel of human cancer cell lines and serves as a precursor for the synthesis of compounds with greater antiproliferative activities.[10] This highlights the potential of the 4-(oxadiazolyl)aniline core in oncology drug discovery.

-

Broad Biological Activity: The 1,2,4-oxadiazole class of compounds has shown a remarkable diversity of biological activities, including anti-inflammatory, antiviral, antibacterial, and antifungal properties.[2][10]

-

Pharmaceutical Reference Standard: this compound is listed as an impurity of Amenamevir, an antiviral drug that inhibits the viral helicase–primase complex.[] This makes it an essential reference standard for quality control and regulatory submissions in the pharmaceutical industry.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical substance. Based on available safety data sheets, this compound presents several hazards.

GHS Hazard Classification:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[12]

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[12]

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[12]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[12]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[13] Wash skin thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and government-approved eye/face protection.[12][13]

-

First Aid (Eyes): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] Seek immediate medical attention.[12][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C (refrigerator).[5][12] The substance is noted to be light-sensitive.[12]

Conclusion

This compound is a heterocyclic compound with a well-defined physicochemical profile and significant potential in modern chemical and pharmaceutical research. Its value is anchored in the proven utility of the 1,2,4-oxadiazole scaffold as a metabolically robust bioisostere. As a readily accessible building block, it provides a gateway to novel compounds with diverse therapeutic possibilities, particularly in the realm of oncology. This guide has synthesized the available technical data to provide researchers and developers with a solid foundation for its safe handling, synthesis, and innovative application in the pursuit of new scientific discoveries.

References

-

4-(1,2,4-oxadiazol-3-yl)Benzenamine | CAS#:59908-70-2 . Chemsrc. [Link]

-

Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties . Beilstein Journals. [Link]

-

4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine . PubChem. [Link]

-

MSDS of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline . Capot Chemical. [Link]

-

Safety Data Sheet - this compound . Angene Chemical. [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities . Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group . MDPI. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery . PMC - NIH. [Link]

-

CAS No : 59908-70-2 | Product Name : this compound . Pharmaffiliates. [Link]

-

Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids . Baghdad Science Journal. [Link]

-

Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline . AIP Publishing. [Link]

-

4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline . PubChemLite. [Link]

-

4-(1,2,4-oxadiazol-5-yl)aniline . PubChemLite. [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group . NIH. [Link]

-

Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications . ResearchGate. [Link]

Sources

- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 2. ijper.org [ijper.org]

- 3. CAS # 59908-70-2, this compound, 4-(1,2,4-Oxadiazol-3-yl)benzenamine - chemBlink [chemblink.com]

- 4. 59908-70-2|this compound|BLD Pharm [bldpharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-(1,2,4-oxadiazol-3-yl)Benzenamine | CAS#:59908-70-2 | Chemsrc [chemsrc.com]

- 7. chemscene.com [chemscene.com]

- 8. mdpi.com [mdpi.com]

- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. angenechemical.com [angenechemical.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. capotchem.com [capotchem.com]

A Technical Guide to 4-(1,2,4-Oxadiazol-3-yl)aniline: Structure, Synthesis, and Applications

Abstract

4-(1,2,4-Oxadiazol-3-yl)aniline is a pivotal chemical intermediate, recognized for its versatile role as a structural motif in the development of novel therapeutic agents. The presence of the 1,2,4-oxadiazole ring, a bioisosteric equivalent for ester and amide functionalities, coupled with the reactive aniline group, makes this compound a valuable building block in medicinal chemistry.[1] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, a validated synthesis protocol, and a review of its applications in contemporary drug discovery, with a focus on oncology and immunology.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2][3] This scaffold is of great interest to drug development professionals due to its metabolic stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1] Compounds incorporating the 1,2,4-oxadiazole moiety have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3][4] this compound, specifically, serves as a key precursor for synthesizing more complex molecules, enabling researchers to explore structure-activity relationships (SAR) and develop new chemical entities with therapeutic potential.[2][3]

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a central 1,2,4-oxadiazole ring linked at the 3-position to a phenyl group, which is in turn substituted with an amino group at the para-position (position 4).

Molecular Identity and Weight

The fundamental properties that define this molecule are summarized below. These values are critical for experimental design, including stoichiometry calculations in synthesis and concentration preparations for biological assays.

| Property | Value | Source(s) |

| CAS Number | 59908-70-2 | [5][6][7] |

| Molecular Formula | C₈H₇N₃O | [5][6][7][8] |

| Molecular Weight | 161.16 g/mol | [5][6][7] |

| Exact Mass | 161.05900 Da | [8] |

| Synonyms | 4-(1,2,4-Oxadiazol-3-yl)benzenamine | [5][7] |

Physicochemical Characteristics

The physical properties of a compound dictate its handling, storage, and behavior in various solvents, which is essential information for both synthetic chemists and formulation scientists.

| Property | Value | Source(s) |

| Solubility | Slightly soluble in water (2.9 g/L at 25 °C) | [5] |

| Density | ~1.276 g/cm³ | [5] |

| LogP | 1.90 | [8] |

| Storage | 2-8°C, sealed in dry, dark conditions | [6][7] |

Structural Diagram

The following diagram illustrates the connectivity of the primary heterocyclic and aromatic rings in this compound.

Synthesis and Characterization

The synthesis of this compound is commonly achieved through the cyclization of an O-acyl amidoxime intermediate. This process involves the reaction of a nitrile-containing precursor with hydroxylamine, followed by acylation and subsequent intramolecular cyclodehydration. A well-established alternative route involves the reduction of the corresponding nitro compound, 3-(4-nitrophenyl)-1,2,4-oxadiazole.

Experimental Protocol: Synthesis via Reduction

This protocol details a reliable method for synthesizing the title compound by reducing its nitro-precursor. The reduction of the nitro group is a critical step, and the choice of reducing agent is key to achieving a high yield without affecting the oxadiazole ring.[9]

Starting Material: 3-(4-Nitrophenyl)-1,2,4-oxadiazole Reducing System: Sodium borohydride (NaBH₄) and Tin(II) chloride dihydrate (SnCl₂·2H₂O)[9]

Causality: This system is chosen for its high selectivity (chemoselectivity) in reducing aromatic nitro groups to amines under mild conditions.[9] It avoids the harsh acidic or high-pressure hydrogenation conditions that could potentially cleave the fragile N-O bond in the oxadiazole ring.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(4-nitrophenyl)-1,2,4-oxadiazole (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature.

-

Reagent Addition: Add Tin(II) chloride dihydrate (approx. 3-4 equivalents) to the solution. Following this, add Sodium borohydride (approx. 2-3 equivalents) portion-wise over 30 minutes. The portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This neutralizes any remaining acid and precipitates tin salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by flash column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Synthesis and Purification Workflow

The following diagram outlines the logical flow of the synthesis and subsequent purification steps.

Applications in Drug Discovery

This compound is a versatile building block for creating libraries of compounds for high-throughput screening. Its primary amine handle allows for a wide range of subsequent chemical modifications (e.g., amidation, sulfonylation, reductive amination), enabling the exploration of diverse chemical spaces.

Anticancer Research

The 1,2,4-oxadiazole scaffold is a recurring motif in the design of anticancer agents.[2][3][10] Derivatives of this aniline have been investigated for their potential as apoptosis inducers.[2][3][10] For instance, a related compound, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, has been synthesized and used as a precursor for developing derivatives with significant antiproliferative activities against various human tumor cell lines.[2][3] The aniline moiety in these structures is often functionalized to interact with specific residues in the active sites of target enzymes or receptors involved in cancer progression.

Enzyme Inhibition

The structural features of this compound make it an attractive starting point for designing enzyme inhibitors. The oxadiazole ring can act as a hydrogen bond acceptor, while the aniline can be modified to introduce functionalities that target specific enzyme pockets. This scaffold has been employed in the development of inhibitors for various enzymes, contributing to research in fields such as immunology and neurodegenerative diseases.

Safety and Handling

As with any laboratory chemical, proper safety precautions are required. This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a compound of considerable scientific interest, possessing a unique combination of structural stability and chemical reactivity. Its established physicochemical properties and well-documented synthesis routes make it readily accessible for research. Its primary role as a versatile intermediate continues to facilitate the discovery of novel small molecules with significant potential in oncology and other areas of therapeutic development, underscoring its importance to the drug discovery community.

References

-

Maftei, C. V., et al. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. [Link]

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1). [Link]

-

Encyclopedia.pub. (n.d.). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]

-

PubChem. (n.d.). 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine. PubChem. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 59908-70-2 | Product Name : this compound. Pharmaffiliates. [Link]

-

ChemSrc. (n.d.). 4-(1,2,4-oxadiazol-3-yl)Benzenamine | CAS#:59908-70-2. ChemSrc. [Link]

-

Walczak, M. A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]

-

National Center for Biotechnology Information. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of multicyclic oxadiazoles and 1-hydroxytetrazoles as energetic materials. ResearchGate. [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 5. CAS # 59908-70-2, this compound, 4-(1,2,4-Oxadiazol-3-yl)benzenamine - chemBlink [chemblink.com]

- 6. 59908-70-2|this compound|BLD Pharm [bldpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 4-(1,2,4-oxadiazol-3-yl)Benzenamine | CAS#:59908-70-2 | Chemsrc [chemsrc.com]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

Solubility of 4-(1,2,4-Oxadiazol-3-yl)aniline in organic solvents

An In-depth Technical Guide to the Solubility of 4-(1,2,4-Oxadiazol-3-yl)aniline

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of any active pharmaceutical ingredient (API). For researchers in drug discovery, a comprehensive understanding of a compound's solubility profile in various organic solvents is essential for formulation development, purification, and preclinical testing. This technical guide provides an in-depth analysis of the solubility of this compound (CAS: 59908-70-2), a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this compound in organic solvents is not extensively published, this guide synthesizes foundational chemical principles, data from close structural analogs, and established analytical methodologies to provide a robust predictive framework and a practical approach for its characterization.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory bench to clinical application is fraught with challenges, many of which are rooted in its fundamental physical properties. Among these, solubility—the ability of a solid compound to dissolve in a solvent to form a homogeneous solution—stands as a primary gatekeeper to bioavailability and therapeutic efficacy. Poor solubility can lead to erratic absorption, insufficient drug exposure, and ultimately, the failure of an otherwise promising therapeutic agent.[1]

This guide focuses on this compound, a molecule featuring a core aniline structure appended with a 1,2,4-oxadiazole heterocycle. Such heterocyclic motifs are prevalent in modern medicinal chemistry, often introduced to modulate metabolic stability, improve binding affinity, and fine-tune physicochemical properties.[2] Understanding the solubility of this specific molecule requires a multi-faceted approach, beginning with its intrinsic chemical characteristics.

Physicochemical Properties of this compound

To understand the solubility of a molecule, one must first understand the molecule itself. The interplay of its structural features governs its interactions with various solvents.

| Property | Value | Source |

| CAS Number | 59908-70-2 | [3] |

| Molecular Formula | C₈H₇N₃O | [4] |

| Molecular Weight | 161.16 g/mol | [4] |

| Calculated LogP | 1.90 | ChemSrc |

| Calculated Water Solubility | 2.9 g/L (2.9 mg/mL) at 25°C | [4] |

| Appearance | Solid (predicted) | - |

The structure of this compound is a composite of two key functional domains: the aniline moiety and the 1,2,4-oxadiazole ring.

-

Aniline Core: Aniline itself is a weakly basic compound with limited water solubility (~3.6 g/L) but demonstrates good solubility in most organic solvents, including alcohols, ethers, and chlorinated solvents.[5][6] This is due to the hydrophobic nature of the benzene ring. The primary amine (-NH₂) group, however, provides a site for hydrogen bond donation, which is critical for its interactions.

-

1,2,4-Oxadiazole Ring: This five-membered heterocycle is classified as an electron-withdrawing group.[2] Its nitrogen and oxygen atoms are hydrogen bond acceptors. The introduction of this polar, aromatic heterocycle is expected to significantly modulate the solubility profile compared to unsubstituted aniline. It increases the overall polarity of the molecule but also introduces rigid planarity, which can favor strong crystal lattice packing.

Predicted Solubility Profile in Organic Solvents

Direct, quantitative experimental data for this compound in various organic solvents is scarce in public literature. However, by combining an understanding of its physicochemical properties with data from closely related analogs, we can construct a highly reliable predicted solubility profile.

Principle of "Like Dissolves Like": Solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A solute dissolves best in a solvent that shares similar polarity and hydrogen bonding characteristics.

Analysis based on Solvent Polarity:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. The aniline -NH₂ group can donate hydrogen bonds, while the nitrogen and oxygen atoms of the oxadiazole ring can accept them. Therefore, high solubility is predicted in these solvents. The synthesis of related 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines often utilizes ethanol as a solvent, supporting this prediction.[7]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents are polar and can accept hydrogen bonds but cannot donate them. Dimethyl sulfoxide (DMSO) is a particularly powerful solvent for a wide array of organic compounds, including many APIs.[8] Given the molecule's multiple hydrogen bond acceptor sites, high to very high solubility is expected in DMSO. Acetone is also expected to be a good solvent. Studies on structurally similar 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles confirm high solubility in both acetone and DMSO.[7]

-

Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane (DCM)): These solvents are common in organic synthesis and chromatography. The molecule possesses both polar (amine, oxadiazole) and nonpolar (phenyl ring) regions. Moderate to good solubility is anticipated. Synthesis of related compounds often uses DCM as a reaction solvent, indicating at least sufficient solubility for reaction chemistry.[9]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The significant polarity imparted by the amine and oxadiazole functionalities makes strong solute-solvent interactions unlikely. Furthermore, the energy required to break the potentially strong solute-solute interactions in the crystal lattice will not be compensated by solvation in a nonpolar medium. Therefore, low to negligible solubility is predicted in solvents like hexane. Moderate solubility may be observed in toluene due to potential π-π stacking interactions with the phenyl ring.

Summary of Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong H-bond donating (amine) and accepting (oxadiazole) capability. |

| Polar Aprotic | DMSO, Acetone, DMF | Very High | Strong dipole-dipole interactions and H-bond accepting ability. |

| Intermediate Polarity | Ethyl Acetate, DCM | Moderate to Good | Balance of polar and nonpolar characteristics. |

| Nonpolar Aromatic | Toluene | Low to Moderate | π-π interactions may provide some solubilizing effect. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | Mismatch in polarity and intermolecular forces. |

The Critical Influence of the Solid State

The act of dissolution involves overcoming the intermolecular forces that hold the molecules together in the solid crystal lattice. For this reason, the compound's crystal structure is a critical determinant of its solubility. While the specific crystal structure for this compound is not published, the structure of a very close analog, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline , has been determined by X-ray crystallography.[9]

Analysis of this related structure reveals extensive intermolecular hydrogen bonding where the amine hydrogens interact with nitrogen atoms on adjacent molecules, forming robust "ribbons" of H-bonded rings.[9] It is highly probable that this compound adopts a similar packing motif. The energy required to break these strong, directional hydrogen bonds is significant and is a major contributor to its melting point and solubility. A solvent must be able to favorably interact with the amine and oxadiazole groups to overcome this lattice energy. This structural insight strongly supports the prediction that solvents incapable of hydrogen bonding (like hexane) will be extremely poor solvents for this compound.

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to empirical data, a rigorous, well-controlled experiment is necessary. The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the Shake-Flask Method , based on guidelines such as OECD Guideline 105.[10]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., HPLC-grade ethanol, DMSO, ethyl acetate)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation of the Slurry: a. Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~10-20 mg in 2 mL of solvent is typical. b. Accurately add a known volume of the selected solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). b. Agitate the slurries at a moderate speed for a sufficient duration to ensure equilibrium is reached. For many compounds, 24 hours is adequate, but for poorly soluble compounds or those with stable crystal forms, 48-72 hours may be necessary. c. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration has reached a plateau.

-

Sample Preparation and Analysis: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. d. Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method. e. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.

-

Quantification: a. Prepare a series of calibration standards of this compound of known concentrations. b. Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standards. c. Use the equation of the line from the calibration curve to calculate the concentration of the diluted experimental sample. d. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

The entire workflow can be visualized as follows:

Conclusion

While a comprehensive, publicly available dataset of the solubility of this compound in organic solvents is yet to be published, a robust, scientifically-grounded understanding of its behavior can be achieved. By analyzing its constituent parts—the aniline core and the electron-withdrawing 1,2,4-oxadiazole ring—and leveraging data from close structural analogs, we can confidently predict its solubility profile. The molecule is expected to be highly soluble in polar solvents (protic and aprotic) like ethanol and DMSO, moderately soluble in solvents of intermediate polarity like ethyl acetate, and poorly soluble in nonpolar aliphatic solvents like hexane. The strong intermolecular hydrogen bonding, inferred from related crystal structures, is a key factor governing this behavior. For researchers requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a validated, authoritative method for its experimental determination.

References

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. 2024.

-

Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate.

-

Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology. 2014.

-

A Comparative Guide to the Physical Properties of 1,2,4- and 1,3,4-Oxadiazole Isomers. BenchChem.

-

This compound [CAS# 59908-70-2]. chemBlink.

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PubMed. 2024.

-

An In-depth Technical Guide to the Solubility and Stability of 4-(oxan-2-yl)aniline. BenchChem.

-

(PDF) 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. ResearchGate. 2024.

-

Aniline. Solubility of Things.

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health.

-

The Solubility of Aniline. ChemicalBook. 2022.

-

4-(1,2,4-oxadiazol-3-yl)Benzenamine. ChemSrc.

-

Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry.

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(1,2,4-oxadiazol-3-yl)Benzenamine | CAS#:59908-70-2 | Chemsrc [chemsrc.com]

- 4. CAS # 59908-70-2, this compound, 4-(1,2,4-Oxadiazol-3-yl)benzenamine - chemBlink [chemblink.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 7. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Blueprint of 4-(1,2,4-Oxadiazol-3-yl)aniline: A Technical Guide for Researchers

Foreword: Unveiling the Molecular Identity

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the spectroscopic data for 4-(1,2,4-Oxadiazol-3-yl)aniline (CAS No. 59908-70-2), a molecule of significant interest due to its versatile chemical scaffold. As a bifunctional molecule incorporating both a reactive aniline moiety and a stable 1,2,4-oxadiazole heterocycle, it serves as a valuable building block in the synthesis of a wide array of pharmacologically active compounds and functional materials.

This document moves beyond a mere presentation of data, offering a rationale for the experimental choices and a detailed interpretation of the spectral features. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques collectively provide an unambiguous structural confirmation of this compound. This approach ensures a self-validating system of analysis, a cornerstone of scientific integrity.

The Structural Framework: An Overview

The unique arrangement of the aniline and 1,2,4-oxadiazole rings in this compound dictates its chemical reactivity and physical properties. Understanding the expected spectroscopic signals begins with a clear visualization of its structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, we can map the connectivity and electronic environment of each atom.

Experimental Protocol: A Rationale

A standard approach for acquiring high-quality NMR spectra of a small organic molecule like this compound involves dissolving the sample in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), to avoid signal overlap from the solvent's protons. The choice of solvent can influence the chemical shifts, particularly for labile protons like those of the amine group, due to hydrogen bonding interactions. For this guide, we will reference typical values observed for similar aromatic amines and oxadiazole derivatives.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed picture of the proton environments within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.0 | Singlet | 1H | Oxadiazole C-H |

| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic C-H (ortho to oxadiazole) |

| ~ 6.7 - 6.9 | Doublet | 2H | Aromatic C-H (ortho to NH₂) |

| ~ 5.5 - 6.0 | Broad Singlet | 2H | Aniline N-H₂ |

Interpretation:

-

Oxadiazole Proton: The proton on the 1,2,4-oxadiazole ring is expected to appear as a sharp singlet at a significantly downfield chemical shift (around 9.5-10.0 ppm). This is due to the deshielding effect of the electronegative oxygen and nitrogen atoms in the heterocyclic ring.

-

Aromatic Protons: The aniline ring exhibits a classic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The two protons ortho to the electron-withdrawing oxadiazole group are deshielded and appear as a doublet further downfield. Conversely, the two protons ortho to the electron-donating amino group are shielded and resonate as a doublet at a more upfield position.

-

Amine Protons: The protons of the primary amine group typically appear as a broad singlet. The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. The chemical shift of these protons is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic nature.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | Oxadiazole C=N |

| ~ 155 - 160 | Oxadiazole C-H |

| ~ 150 - 155 | Aniline C-NH₂ |

| ~ 128 - 132 | Aniline C-H (ortho to oxadiazole) |

| ~ 118 - 122 | Aniline C-Oxadiazole |

| ~ 113 - 116 | Aniline C-H (ortho to NH₂) |

Interpretation:

-

Oxadiazole Carbons: The two carbon atoms of the 1,2,4-oxadiazole ring are expected to have distinct chemical shifts in the downfield region, characteristic of carbons in a heteroaromatic system. The carbon involved in the C=N bond will likely be the most downfield.

-

Aniline Carbons: The four distinct carbon environments of the aniline ring can be assigned based on their substitution and electronic environment. The carbon atom attached to the nitrogen (C-NH₂) is significantly shielded by the amino group, while the carbon attached to the oxadiazole ring (C-Oxadiazole) is deshielded. The remaining two aromatic C-H carbons are assigned based on the expected shielding/deshielding effects of the substituents.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: A Self-Validating Approach

The IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. A background spectrum of the empty sample holder (or pure KBr) is first recorded and automatically subtracted from the sample spectrum to ensure that the observed absorption bands are solely from the analyte.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch | Primary Amine (NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| ~ 1620 | N-H bend | Primary Amine (NH₂) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1580 - 1550 | C=N stretch | 1,2,4-Oxadiazole |

| 1250 - 1020 | C-N stretch | Aryl Amine |

| 1100 - 1000 | C-O stretch | 1,2,4-Oxadiazole |

| 850 - 800 | C-H bend (out-of-plane) | 1,4-Disubstituted Benzene |

Interpretation:

-

N-H Vibrations: The presence of the primary amine is strongly indicated by the characteristic N-H stretching bands in the 3450-3300 cm⁻¹ region (often appearing as a doublet for symmetric and asymmetric stretches) and the N-H bending vibration around 1620 cm⁻¹.

-

Aromatic and Heteroaromatic Features: The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. The C=N stretching of the oxadiazole ring is expected around 1580-1550 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. Key vibrations in this region include the C-N stretch of the aryl amine and the C-O stretch of the oxadiazole ring. The out-of-plane C-H bending vibration in the 850-800 cm⁻¹ range is characteristic of a 1,4-disubstituted benzene ring, further confirming the substitution pattern.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Ensuring Accuracy

For a non-volatile solid like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Ion |

| 162.0662 | [M+H]⁺ |

| 161.0589 | [M]⁺ |

Interpretation:

-

Molecular Ion: The molecular formula of this compound is C₈H₇N₃O, with a monoisotopic mass of 161.0589 Da. In ESI-MS, the base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 162.0662. The observation of this ion with high mass accuracy confirms the molecular formula.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Plausible fragmentation pathways could involve the loss of small neutral molecules such as HCN or CO from the oxadiazole ring, or cleavage of the bond between the two rings. Analysis of these fragment ions can provide further structural confirmation.

Caption: General workflow of a mass spectrometry experiment.

Conclusion: A Cohesive Spectroscopic Portrait

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unambiguous confirmation of the structure of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation forms a self-validating system of analysis. This comprehensive spectroscopic blueprint is essential for ensuring the identity and purity of this important chemical intermediate, thereby upholding the principles of scientific integrity in research and development.

References

-

At present, a specific, publicly available, peer-reviewed publication detailing the complete experimental spectroscopic data for this compound (CAS 59908-70-2) could not be located in the searched databases. The presented data is based on the analysis of spectroscopic data for structurally analogous compounds, including various substituted anilines and 1,2,4-oxadiazole derivatives, as well as general principles of spectroscopic interpretation. For definitive experimental data, it is recommended to consult the analytical data provided by commercial suppliers or to perform the characterization in-house.

-

PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 21483704, this compound. [Link]

- General principles of spectroscopy can be found in standard organic chemistry textbooks, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.

-

The Emergence of a Key Pharmacophore: A Technical Guide to 4-(1,2,4-Oxadiazol-3-yl)aniline

Abstract

This in-depth technical guide delves into the discovery and history of 4-(1,2,4-Oxadiazol-3-yl)aniline, a heterocyclic compound that has risen from relative obscurity to a position of significance as a key building block in modern medicinal chemistry. While the specific moment of its initial synthesis remains subtly embedded within the broader history of oxadiazole chemistry, its contemporary importance is intrinsically linked to the development of advanced antiviral therapeutics, most notably as a crucial intermediate for the helicase-primase inhibitor, Amenamevir.[1][] This guide will illuminate the historical context of the 1,2,4-oxadiazole scaffold, detail the synthetic routes to this compound, provide a comprehensive look at its physicochemical properties, and discuss its pivotal role in the synthesis of Amenamevir. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecular entity.

Introduction: The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The story of this compound is nested within the larger narrative of oxadiazole chemistry. Oxadiazoles, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, have been a subject of scientific inquiry for over a century.[3] The 1,2,4-oxadiazole isomer, in particular, has garnered considerable attention in drug discovery due to its unique properties. It is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[3] This has led to the incorporation of the 1,2,4-oxadiazole ring into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4]

The journey of the 1,2,4-oxadiazole ring system began in the late 19th century, but its application in pharmaceuticals has seen a dramatic increase in recent decades.[3] This surge in interest is a testament to the versatility of this scaffold in molecular design, allowing for the fine-tuning of biological activity and drug-like properties. This compound represents a specific and highly valuable iteration of this scaffold, possessing a reactive aniline group that serves as a critical handle for further chemical modification.

The Discovery and Historical Context

Pinpointing a singular, seminal "discovery" of this compound (CAS Number 59908-70-2) is challenging, as is often the case with versatile chemical intermediates. Its emergence is more of a gradual recognition of its utility within the expanding field of medicinal chemistry. While early academic or patent literature may contain its synthesis, its significance was likely not fully appreciated until its incorporation into high-value pharmaceutical candidates.

The contemporary historical importance of this compound is inextricably tied to the development of Amenamevir, an antiviral drug used for the treatment of herpes zoster.[1] In the synthetic routes leading to Amenamevir, this compound serves as a pivotal precursor.[1][5] Patents related to the synthesis of Amenamevir and its analogs provide some of the most detailed and recent accounts of the preparation and use of this aniline derivative, solidifying its status as a key industrial intermediate.[5]

Synthetic Methodologies

The synthesis of this compound can be approached through established methods for forming the 1,2,4-oxadiazole ring. The most common strategies involve the cyclization of an O-acyl amidoxime precursor. A general and illustrative synthetic pathway is outlined below.

General Synthetic Workflow

The formation of the 1,2,4-oxadiazole ring typically proceeds via the reaction of a nitrile with hydroxylamine to form an amidoxime, followed by acylation and subsequent cyclodehydration. For this compound, a common starting material is 4-aminobenzonitrile.

Caption: General synthetic pathway to this compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthetic procedures described in patent literature for the preparation of this compound as a precursor to Amenamevir.[5]

Step 1: Synthesis of N'-(formyloxy)-4-aminobenzamidine

A solution of this compound (2 mmol) in ethyl formate (50 mL) is refluxed for 18 hours. The reaction mixture is then concentrated under reduced pressure and further dried under high vacuum to yield the formamide intermediate.

Step 2: Synthesis of this compound

While the patent describes the use of this compound to make a downstream intermediate, it also provides a synthesis of the title compound itself. A more direct synthesis starting from 4-aminobenzohydrazide can be inferred from general oxadiazole synthesis methods. A representative procedure for a similar aniline is as follows: to a solution of the corresponding nitro-precursor in a suitable solvent, a reducing agent such as tin(II) chloride or sodium borohydride is added. The reaction is monitored by TLC and upon completion, the mixture is worked up to isolate the aniline product.[6]

A patent for the preparation of Amenamevir provides the following characterization data for this compound: 1H NMR (DMSO-d6): δ 9.5 (s, 1H), 7.7 (d, 2H), 6.7 (d, 2H), 5.8 (s, 2H).[5]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a chemical entity requires detailed knowledge of its physical and spectroscopic properties.

| Property | Value | Source |

| CAS Number | 59908-70-2 | [7][8][9] |

| Molecular Formula | C₈H₇N₃O | [9] |

| Molecular Weight | 161.16 g/mol | [9] |

| Appearance | Solid | [7] |

| Solubility | Slightly soluble in water (2.9 g/L at 25 °C, calculated) | [10] |

| Density | 1.276 ± 0.06 g/cm³ (20 °C, calculated) | [10] |

| Boiling Point | 336.1 ± 44.0 °C at 760 mmHg | [11] |

| ¹H NMR (DMSO-d6, δ ppm) | 9.5 (s, 1H), 7.7 (d, 2H), 6.7 (d, 2H), 5.8 (s, 2H) | [5] |

Role in Drug Development: The Amenamevir Case Study

The primary driver for the recent interest in this compound is its role as a key starting material in the synthesis of Amenamevir.[1] Amenamevir is a helicase-primase inhibitor, a class of antiviral drugs that target the viral DNA replication machinery.[1]

The synthesis of Amenamevir involves the coupling of this compound with other complex organic fragments. A simplified representation of this convergent synthesis is depicted below.

Sources

- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2020038812A1 - New process for the preparation of amenamevir - Google Patents [patents.google.com]

- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 8. 4-(1,3,4-OXADIAZOL-2-YL)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. CAS # 59908-70-2, this compound, 4-(1,2,4-Oxadiazol-3-yl)benzenamine - chemBlink [chemblink.com]

- 11. 59908-70-2|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Synthesis of 4-(1,2,4-Oxadiazol-3-yl)aniline: An Amidoxime-Centric Approach

Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis of 4-(1,2,4-Oxadiazol-3-yl)aniline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing the synthetic challenges associated with direct conversion from 4-aminobenzohydrazide, this document exercises editorial control to present the most scientifically robust and widely validated pathway. The core of this synthesis relies on the cyclization of a key intermediate, 4-aminobenzamidoxime, with triethyl orthoformate. This guide offers an in-depth exploration of the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and comprehensive characterization data, designed for researchers, chemists, and professionals in pharmaceutical development.

Strategic Analysis of the Synthetic Pathway

The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle, frequently employed in drug design as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles. The target molecule, this compound, incorporates this valuable moiety onto an aniline core, making it a versatile building block for further elaboration.

While the specified starting material is 4-aminobenzohydrazide, it is crucial to note from an expert perspective that acylhydrazides are the canonical precursors for the isomeric 1,3,4-oxadiazole ring system. The reaction of a hydrazide with a one-carbon electrophile like triethyl orthoformate overwhelmingly favors a cyclization pathway that yields the 1,3,4-isomer.

Therefore, to ensure a reproducible and high-yielding synthesis of the desired 1,2,4-oxadiazole isomer, this guide focuses on the industry-standard and academically-validated pathway proceeding through an amidoxime intermediate. This approach ensures regiochemical control and provides a reliable route to the target compound. The overall strategy is a two-stage process, beginning with the synthesis of the key intermediate, 4-aminobenzamidoxime, followed by its subsequent cyclization.

Synthetic Workflow Diagram

The logical flow of the synthesis is depicted below, outlining the two primary transformations: the formation of the amidoxime intermediate and its subsequent cyclization to the target 1,2,4-oxadiazole.

Introduction: The 1,2,4-Oxadiazole Scaffold - A Privileged Player in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] Far from being a mere chemical curiosity, this scaffold has earned the status of a "privileged structure" in drug discovery. Its prevalence in a multitude of biologically active compounds stems from a unique combination of physicochemical properties. The ring system is thermally and chemically stable, providing metabolic resistance, a crucial attribute for any drug candidate.[2] Critically, the 1,2,4-oxadiazole ring acts as an effective bioisostere for ester and amide groups.[1] This mimicry allows it to engage in hydrogen bonding with biological targets like enzymes and receptors, while offering improved pharmacokinetic profiles compared to the groups it replaces.[3] This guide provides a deep dive into the diverse biological activities of 1,2,4-oxadiazole derivatives, exploring their mechanisms of action, synthetic foundations, and the experimental protocols used for their evaluation.

Section 1: A Spectrum of Biological Activities

The structural versatility of the 1,2,4-oxadiazole nucleus allows for its incorporation into molecules targeting a vast array of diseases. Derivatives have demonstrated potent activities across several therapeutic areas.[4][5]

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of 1,2,4-oxadiazole derivatives against a range of human cancer cell lines.[6][7] Their anticancer potential is not monolithic; rather, it is executed through diverse mechanisms of action. One key pathway is the induction of apoptosis. For instance, certain 3,5-diaryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers that function through the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade.[8] Other derivatives function by inhibiting key enzymes essential for tumor growth and proliferation, such as thymidylate synthase or Epidermal Growth Factor Receptor (EGFR).[7] This multi-mechanistic approach makes the 1,2,4-oxadiazole scaffold a fertile ground for the development of new chemotherapeutic agents.[9]

Table 1: Selected 1,2,4-Oxadiazole Derivatives and their In Vitro Anticancer Activity (IC₅₀)

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| 1,2,4-Oxadiazole-1,2,3-triazole-pyrazole hybrid | MCF-7 (Breast) | 81 (0.081 mM) | [10] |

| 1,2,4-Oxadiazole/1,3,4-Oxadiazole hybrid | MCF-7 (Breast) | 0.34 - 2.45 | [7] |

| 1,2,4-Oxadiazole/1,3,4-Oxadiazole hybrid | A549 (Lung) | 0.34 - 2.45 | [7] |

| Imidazopyrazine-linked 1,2,4-oxadiazole (16a) | MCF-7 (Breast) | 0.68 | [2] |

| Imidazopyrazine-linked 1,2,4-oxadiazole (16b) | MCF-7 (Breast) | 0.22 | [2] |

| Imidazopyrazine-linked 1,2,4-oxadiazole (16a) | A-549 (Lung) | 1.56 | [2] |

Anti-inflammatory & Analgesic Activity

The 1,2,4-oxadiazole moiety is a key feature in the design of novel anti-inflammatory and analgesic agents.[11] Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. Researchers have successfully incorporated the 1,2,4-oxadiazole ring into analogues of known NSAIDs like ketoprofen and naproxen. The rationale for this molecular hybridization is to create compounds with improved efficacy and, crucially, a better safety profile, particularly a reduction in the gastrointestinal toxicity commonly associated with long-term NSAID use.[12] These derivatives often exhibit potent, dose-dependent anti-inflammatory effects in preclinical models, such as the carrageenan-induced rat paw edema assay, with some showing activity comparable to standards like Diclofenac Sodium.[13]

Neuroprotective and CNS Activity

The scaffold's ability to cross the blood-brain barrier has made it a focal point for developing treatments for neurodegenerative diseases.[14] In the context of Alzheimer's disease (AD), a primary therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Numerous 3,5-disubstituted 1,2,4-oxadiazole derivatives have been synthesized and shown to be potent AChE inhibitors, with some exhibiting inhibitory potentials many times greater than the standard drug, donepezil.[14][15] Beyond symptomatic treatment, certain derivatives have shown neuroprotective effects in cellular and animal models of AD, reducing β-amyloid plaques and the hyperphosphorylation of Tau protein, two key pathological hallmarks of the disease.[16][17] The scope of CNS activity also extends to potential treatments for stroke, epilepsy, and other neurodegenerative disorders through modulation of targets like metabotropic glutamate receptors.[18]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance has spurred the search for novel chemical entities to combat pathogenic microbes. 1,2,4-Oxadiazole derivatives have emerged as promising candidates, exhibiting broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[19][20][21] For example, certain derivatives have shown potent activity against Staphylococcus aureus, including resistant strains, and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) in the low microgram-per-milliliter range.[19] In the realm of antifungal agents, derivatives have been developed as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[21] This targeted approach has yielded compounds with significant activity against plant pathogenic fungi like Rhizoctonia solani and Botrytis cinerea.[21][22]

Section 2: Mechanistic Deep Dive - A Foundation in Enzyme Inhibition

A recurring theme in the biological activity of 1,2,4-oxadiazoles is their function as effective enzyme inhibitors. The scaffold's electronic properties and its capacity to act as a bioisosteric replacement for amide or ester groups allow these molecules to fit snugly into the active sites of various enzymes, disrupting their catalytic function. This inhibitory action is the mechanistic basis for many of the therapeutic effects described above, including the inhibition of COX in inflammation, AChE in Alzheimer's disease, and SDH in fungal pathogens.[6][14][21] The development of these inhibitors often follows a structured workflow from initial screening to lead optimization.

Caption: General workflow for the discovery and development of enzyme inhibitors.

Section 3: Foundational Synthetic Strategies

The accessibility of the 1,2,4-oxadiazole core is a key advantage for its exploration in medicinal chemistry. While numerous synthetic routes exist, the most prevalent and versatile method involves the condensation and cyclization of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or anhydride).[23][24] This two-step process is robust, allowing for the introduction of a wide variety of substituents at the C3 and C5 positions of the oxadiazole ring, which is essential for tuning the molecule's biological activity and pharmacokinetic properties.

Caption: A common and versatile synthetic pathway to 3,5-disubstituted 1,2,4-oxadiazoles.

Section 4: Field-Proven Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. The following methodologies represent robust, self-validating systems for assessing the biological activity of novel 1,2,4-oxadiazole derivatives.

Protocol 4.1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing a compound's effect on cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The intensity of the purple color, measured spectrophotometrically, provides a quantitative measure of cell death induced by the test compound.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Protocol 4.2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Causality: This protocol is based on the Ellman's reaction to quantify AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically. An effective AChE inhibitor will reduce the rate of ATCh hydrolysis, resulting in a slower rate of color development.

Methodology:

-

Reagent Preparation: Prepare all solutions in a phosphate buffer (pH 8.0). This includes the AChE enzyme solution, DTNB solution (10 mM), and ATCh solution (10 mM).

-

Assay Setup: In a 96-well plate, add 25 µL of the test 1,2,4-oxadiazole compound at various concentrations.

-

Enzyme Addition: Add 50 µL of the AChE enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 125 µL of DTNB solution, followed by 25 µL of the ATCh substrate solution to initiate the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole ring is unequivocally a cornerstone of modern medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have cemented its role as a privileged scaffold for developing novel therapeutics. The extensive research into its anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities demonstrates a remarkable breadth of biological potential.[2][4] Future research will likely focus on refining the selectivity of these compounds for their intended targets to further minimize off-target effects. The exploration of novel hybrid molecules, which combine the 1,2,4-oxadiazole core with other pharmacophores, represents a promising strategy for developing next-generation drugs with enhanced potency and multi-target capabilities. As our understanding of disease pathology deepens, the rational design of 1,2,4-oxadiazole derivatives will continue to yield powerful new tools in the fight against a wide range of human ailments.

References

- Unknown. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.

- Ansari, M. F., Alam, M. M., & Akhter, M. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Mini-Reviews in Medicinal Chemistry, 18(18), 1536-1547.

- Behringer, M., et al. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Institutes of Health.

- Bora, R., & Sharma, M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3975-3993.

- Forgione, M., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.

- Abdelgawad, M. A., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Biological Chemistry, 13(1), 1-18.

- da Silva, M. F., et al. (n.d.). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review.

- Ibrahim, M. A. A., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15, 1-22.

- Wang, Y., et al. (2022). A novel 1,2,4-oxadiazole derivative (wyc-7-20). Drug Design, Development and Therapy, 16, 3169-3181.

- Wang, Y., et al. (2022). Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice. Drug Design, Development and Therapy, 16, 3169-3181.